Improved Oral Absorption and Enhanced Antitumor Activity of Meisoindigo Relative to Indirubin in Rodent Tumor Models
Meisoindigo exhibits higher antitumor activity against rodent tumors than indirubin itself, with improved absorption identified as a major contributing factor to this efficacy enhancement [1]. In Lewis lung carcinoma models, meisoindigo demonstrates an inhibitory action at least 8 times greater than indirubin [2]. The compound strongly inhibits DNA biosynthesis in tumor cells and suppresses microtubule protein assembly [1].
| Evidence Dimension | In vivo antitumor efficacy (Lewis lung carcinoma) |
|---|---|
| Target Compound Data | Significant inhibition of Lewis lung carcinoma |
| Comparator Or Baseline | Indirubin |
| Quantified Difference | ≥8-fold greater inhibitory action |
| Conditions | Oral administration in Lewis lung carcinoma-bearing mice |
Why This Matters
This demonstrates that N-methylation confers a functional bioavailability advantage over the parent indirubin scaffold, justifying procurement of meisoindigo rather than indirubin for in vivo antileukemic efficacy studies.
- [1] Ji XJ, Liu XM, Li K, Chen RH, Wang LG. Pharmacological studies of meisoindigo: absorption and mechanism of action. Biomedical and Environmental Sciences. 1991 Sep;4(3):332-341. PMID: 1764225. View Source
- [2] Ji XJ, Zhang FR, Liu Y, Gu QM. Studies on antineoplastic action of N-methylisoindigotin. Acta Pharmaceutica Sinica. 1985;20(4):247-251. View Source
